molecular formula C24H32Cl2N2O4 B13771488 2-[4-[2-(2-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 2-methylbenzoate;dihydrochloride CAS No. 66944-60-3

2-[4-[2-(2-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 2-methylbenzoate;dihydrochloride

Cat. No.: B13771488
CAS No.: 66944-60-3
M. Wt: 483.4 g/mol
InChI Key: DUPIYHUBWZNJSK-UHFFFAOYSA-N
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Description

2-[4-[2-(2-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 2-methylbenzoate;dihydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of piperazine and benzoate groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[2-(2-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 2-methylbenzoate;dihydrochloride typically involves multiple steps. The initial step often includes the esterification of 2-methylbenzoic acid with an appropriate alcohol to form the ester. This is followed by the reaction with piperazine to introduce the piperazin-1-yl group. The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification and subsequent reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[4-[2-(2-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 2-methylbenzoate;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

2-[4-[2-(2-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 2-methylbenzoate;dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-[2-(2-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 2-methylbenzoate;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-[2-(2-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 2-methylbenzoate;dihydrochloride is unique due to its specific combination of piperazine and benzoate groups, which confer distinct chemical and biological properties

Properties

CAS No.

66944-60-3

Molecular Formula

C24H32Cl2N2O4

Molecular Weight

483.4 g/mol

IUPAC Name

2-[4-[2-(2-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 2-methylbenzoate;dihydrochloride

InChI

InChI=1S/C24H30N2O4.2ClH/c1-19-7-3-5-9-21(19)23(27)29-17-15-25-11-13-26(14-12-25)16-18-30-24(28)22-10-6-4-8-20(22)2;;/h3-10H,11-18H2,1-2H3;2*1H

InChI Key

DUPIYHUBWZNJSK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)OCCN2CCN(CC2)CCOC(=O)C3=CC=CC=C3C.Cl.Cl

Origin of Product

United States

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